

In-Depth Technical Guide: Mono-Fmoc Ethylene Diamine Hydrochloride

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Compound of Interest

Compound Name: *Mono-fmoc ethylene diamine hydrochloride*

Cat. No.: *B1334735*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, applications, and handling of **mono-Fmoc ethylene diamine hydrochloride**. This key bifunctional linker plays a significant role in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Mono-Fmoc ethylene diamine hydrochloride is a diamine derivative where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protecting group strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection and elongation of peptide chains under mild basic conditions, while other protecting groups on amino acid side chains remain intact.^[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative data for **mono-Fmoc ethylene diamine hydrochloride**.

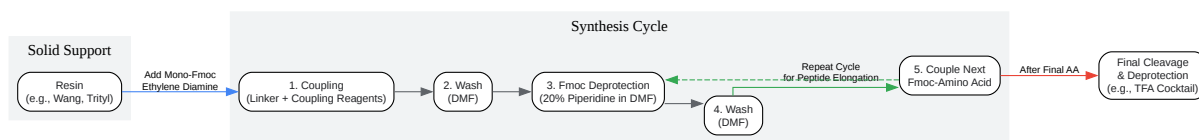
Property	Value	Reference
Molecular Weight	318.80 g/mol	[1][2][3]
Empirical Formula	C ₁₇ H ₁₉ ClN ₂ O ₂	[1][3]
CAS Number	166410-32-8	[2]
Purity	≥98%	[2][4]
Appearance	White to pale yellow solid	[5]
Solubility	Soluble in water, ethanol, and methanol	[5]
Storage Temperature	2-8°C	[4]

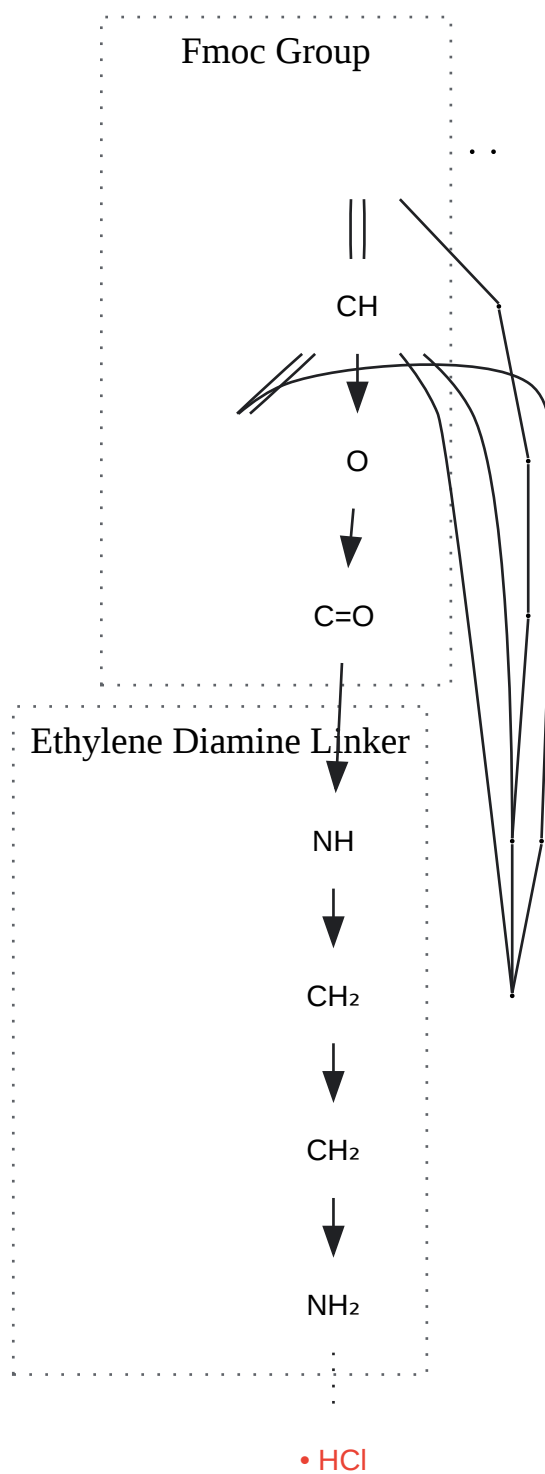
Key Applications and Experimental Workflow

The primary application of **mono-Fmoc ethylene diamine hydrochloride** is as a building block or linker in chemical synthesis.[2] Its bifunctional nature, with a protected primary amine and a free primary amine (in its salt form), allows for sequential conjugations.

A common application is its use in Solid-Phase Peptide Synthesis (SPPS). The free amine can be coupled to a solid support resin or to the C-terminus of a peptide chain. Following this, the Fmoc group can be removed to expose a new primary amine, allowing for the further extension of the peptide chain or the attachment of another molecule, such as a fluorophore or a drug molecule.

Below is a diagram illustrating the general workflow for incorporating mono-Fmoc ethylene diamine into a peptide synthesis workflow.





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